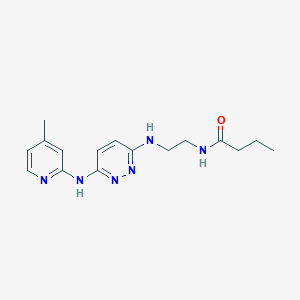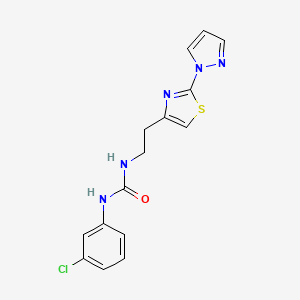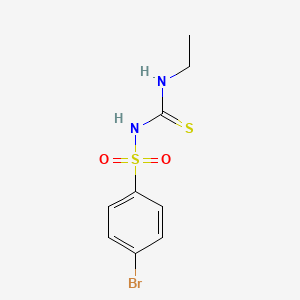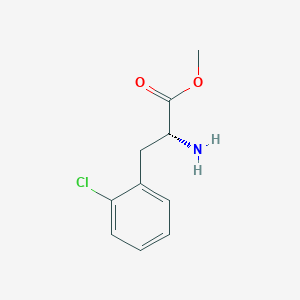![molecular formula C18H14N2O5S B2480631 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797078-25-1](/img/structure/B2480631.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea, involves multi-step chemical reactions. These typically start with the reaction of specific precursors in the presence of a base, leading to the formation of target molecules after several intermediate steps. For instance, Shankar et al. (2017) describe the synthesis of novel urea derivatives through reactions involving substituted amines and triphosgene (Shankar et al., 2017).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using various spectroscopic methods, such as NMR, IR, MS, and sometimes HRMS. These techniques elucidate the structural details of synthesized compounds, including functional groups and molecular geometry. Alabi et al. (2020) provide an example of structural characterization through spectroscopy, highlighting the importance of specific functional groups in the molecules' activity (Alabi et al., 2020).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, contributing to their diverse properties. The reactivity often involves key functional groups, such as the urea moiety, which can participate in hydrogen bonding, nucleophilic additions, or other chemical transformations. The synthesis and reactivity of such compounds can lead to the discovery of molecules with significant biological activities.
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline form, are crucial for their practical applications. These properties can influence the compounds' stability, formulation, and efficacy in potential applications. Studies like the one by Yano et al. (1996) investigate the polymorphism of urea derivatives, which is essential for understanding their physical characteristics and performance (Yano et al., 1996).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Investigations into these properties can reveal the mechanisms behind the compounds' potential biological activities and applications. For instance, the study by Prakash and Raja (2011) explores the antiepileptic properties of urea derivatives, demonstrating the relationship between chemical structure and biological activity (Prakash & Raja, 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
Flexible Urease Inhibitors : A study presented the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity. This research emphasizes the importance of structural modification in achieving high inhibitory activities, suggesting that compounds similar to the one could have potential applications in enzyme inhibition (Vidaluc et al., 1995).
Structural and Theoretical Studies : Another study focused on the experimental and theoretical characterization of 1-Benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative. The study provided detailed insights into the molecular stability, intermolecular interactions, and potential non-linear optical (NLO) behavior, highlighting the compound's application in materials science and molecular electronics (Lestard et al., 2015).
Potential Biological Applications
Antimicrobial and Antifilarial Agents : Research into the synthesis, characterization, and biological activity of aza-uracil derivatives and urea derivatives has shown that these compounds can exhibit antimicrobial and antifilarial activities, suggesting possible applications in developing new treatments for infections and parasitic diseases (El‐Barbary et al., 2011).
Chemosensing and Molecular Docking : A study on acylthiourea derivatives highlighted their use in chemosensing, molecular docking, and antioxidant studies, pointing towards their utility in developing sensors, evaluating anti-inflammatory, antimalarial, and anti-tuberculosis activities, and understanding antioxidant mechanisms (Kalaiyarasi et al., 2019).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-17(14-2-1-7-23-14)16-6-4-12(26-16)9-19-18(22)20-11-3-5-13-15(8-11)25-10-24-13/h1-8H,9-10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLXHWMANIAILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)
![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)